(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide
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Overview
Description
(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide is a synthetic organic compound characterized by its unique structural features, including a benzyl group, a chloro-nitrophenyl moiety, and a cyanopropenamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 2-chloro-5-nitrobenzaldehyde to form an intermediate Schiff base, which is then subjected to a Knoevenagel condensation with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Corresponding amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of (E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide: Lacks the (E)-configuration.
N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide analogs: Variations in the substituents on the phenyl ring or the cyanopropenamide backbone
Uniqueness
(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide is unique due to its specific (E)-configuration, which may confer distinct biological activities and chemical reactivity compared to its analogs. This configuration can influence the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
(E)-N-benzyl-3-(2-chloro-5-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O3/c18-16-7-6-15(21(23)24)9-13(16)8-14(10-19)17(22)20-11-12-4-2-1-3-5-12/h1-9H,11H2,(H,20,22)/b14-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZBIHDXSXRBLR-RIYZIHGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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